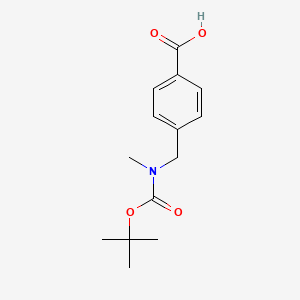

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

Description

Historical Context and Development

The compound emerged from mid-20th-century innovations in peptide synthesis, where protecting-group chemistry became critical for avoiding side reactions. Early synthetic routes relied on hazardous cyanide-based methods, but modern approaches utilize safer catalytic hydrogenation. For example, patents describe high-yield syntheses starting from 4-carboxybenzaldehyde derivatives, employing Pd/C catalysts under hydrogen pressure (10 kg/cm²). Commercial availability since the 1990s (e.g., Sigma-Aldrich , Thermo Fisher ) has facilitated widespread adoption.

Table 1: Key Synthetic Milestones

| Year | Advancement | Yield Improvement | Source |

|---|---|---|---|

| 1995 | Catalytic hydrogenation with Pd/C | 85% → 93% | |

| 2010 | Optimized NaOH stoichiometry | 93.5% purity | |

| 2020 | Large-scale production (≥98% purity) | Industrial adoption |

Significance in Organic Chemistry Research

This compound addresses two critical challenges:

- Amine Protection : The Boc group shields primary amines during peptide chain elongation, preventing unwanted nucleophilic attacks.

- Stereochemical Control : Its rigid benzyl backbone minimizes racemization in N-methylated amino acid syntheses.

Applications span:

Nomenclature and Classification Systems

IUPAC Name : 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid

Classification :

- Functional Groups : Carbamate (Boc), tertiary amine, carboxylic acid.

- Chemical Family : Arylpicolinate derivative.

Table 2: Systematic Nomenclature Breakdown

| Component | Structure | Role |

|---|---|---|

| Boc | (CH₃)₃COC(O)− | Protecting group |

| Methylamino | −N(CH₃)− | Steric modifier |

| Benzoic acid | C₆H₄COOH | Anchoring moiety |

Synonyms include 4-[[Boc(methyl)amino]methyl]benzoic acid and MFCD12844391.

Strategic Importance in Chemical Sciences

The compound’s versatility is demonstrated in three domains:

- Pharmaceuticals : Intermediate for HIV protease inhibitors (e.g., darunavir analogs).

- Catalysis : Substrate for studying hydrogenation kinetics in heterocyclic systems.

- Advanced Materials : Precursor for self-assembling monolayers (SAMs) on metal surfaces.

Recent breakthroughs include its use in synthesizing β³-amino acids via Arndt–Eistert homologation alternatives, highlighting its role in sustainable methodology development.

Properties

IUPAC Name |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUNNWVQIDCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625693 | |

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-04-5 | |

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

General Synthetic Strategy

The synthesis generally involves three main steps:

Detailed Synthetic Routes

Preparation of 4-(aminomethyl)benzoic acid intermediate

A reliable precursor is 4-aminomethylbenzoic acid, which can be prepared by catalytic hydrogenation reduction of 4-carboxylbenzaldehyde oxime or its esters. The process involves:

- Starting from 4-carboxylbenzaldehyde or methyl 4-formylbenzoate.

- Conversion to the oxime derivative by reaction with hydroxylamine hydrochloride.

- Catalytic hydrogenation of the oxime to the corresponding amine using Pd/C or other noble metal catalysts under hydrogen pressure.

Catalytic reduction conditions (example):

| Parameter | Condition |

|---|---|

| Catalyst | 5% Pd/C (wet, 50% water content) |

| Hydrogen pressure | 10 kg/cm² |

| Temperature | Room temperature (20–25 °C) |

| Stirring speed | 1500 rpm |

| Reaction time | 3–4 hours |

| pH adjustment | Neutralization with HCl to pH 7 |

| Yield | ~93.5% purity >99% |

This method yields high purity 4-aminomethylbenzoic acid suitable for further protection steps.

Boc Protection of the Amino Group

The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. Typical reaction conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or N,N-dimethylaminopyridine (DMAP)

- Temperature: 0–25 °C

- Reaction time: 4–12 hours

Example procedure from literature:

- Dissolve 4-(aminomethyl)benzoic acid in DCM.

- Add triethylamine to neutralize the acid.

- Slowly add Boc2O under stirring.

- Stir at ambient temperature until completion.

- Workup by aqueous extraction, drying, and purification by recrystallization or chromatography.

This step affords This compound with high yield and purity.

Alternative Coupling Methods

In some syntheses, the Boc-protected amine is introduced via coupling reactions using coupling reagents such as HBTU or HBTU analogs in solvents like N,N-dimethylformamide (DMF), often with bases like N-ethyl-N,N-diisopropylamine. These methods are especially useful when coupling the Boc-protected amino benzoic acid with other complex molecules.

Example:

Research Findings and Optimization Data

Catalytic Reduction Optimization

Studies on the catalytic hydrogenation step show:

| Variable | Effect on Yield and Purity |

|---|---|

| Catalyst loading | 5–10% Pd by weight optimal for activity |

| NaOH equivalents | 2.4 to 4.0 equivalents tested; 3.5 equiv optimal |

| Hydrogen pressure | 10 kg/cm² sufficient for complete reduction |

| Temperature | Room temperature preferred to avoid side reactions |

| Reaction time | 3–4 hours for full conversion |

Higher base equivalents improve oxime solubility and reaction rate but excessive base may cause side reactions.

Purification and Characterization

- Purification by recrystallization from methanol/water or column chromatography.

- Purity typically >99% confirmed by HPLC.

- Melting points around 351 °C for free acid and 282–285 °C for hydrochloride salts.

- NMR confirms Boc group (tert-butyl protons ~1.4 ppm) and aromatic protons (7.3–7.9 ppm).

- IR spectra show characteristic carbonyl stretches (~1680–1720 cm⁻¹ for Boc and benzoic acid).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxime formation | 4-carboxylbenzaldehyde + hydroxylamine hydrochloride | >99% | Stir at 25–35 °C, 2 hours |

| Catalytic hydrogenation | Pd/C catalyst, NaOH, H2 (10 kg/cm²), RT, 3–4 h | 93.5% | High purity 4-aminomethylbenzoic acid |

| Boc protection | Boc2O, triethylamine, DCM or THF, 0–25 °C, 4–12 h | 70–90% | Protects amino group |

| Coupling (optional) | HBTU, base, DMF, RT, 18–24 h | 53–71% | For complex derivatives |

Chemical Reactions Analysis

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.

Scientific Research Applications

Organic Synthesis

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid serves as a crucial building block in organic chemistry. Its structure allows for selective reactions due to the presence of the tert-butoxycarbonyl protecting group, which can be easily removed under acidic conditions. This feature is particularly valuable for synthesizing more complex molecules while minimizing side reactions.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing drug candidates. Its ability to undergo various chemical transformations makes it a valuable precursor in developing therapeutics.

Biochemical Applications

In biochemistry, this compound is used to study enzyme-substrate interactions and protein modifications. The tert-butoxycarbonyl group allows researchers to selectively modify amino acids within peptides or proteins without affecting other functional groups.

Synthesis and Evaluation

Research has demonstrated that the tert-butoxycarbonyl protecting group facilitates selective reactions essential in medicinal chemistry, allowing for the development of compounds with reduced side effects and enhanced therapeutic efficacy.

Comparative Studies

Comparative studies have shown that derivatives of this compound exhibit promising results in modulating biological pathways. For example, certain derivatives have been tested for their effects on photosynthetic electron transport in plants, indicating potential agricultural applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; selective reactions due to protecting group |

| Pharmaceutical Research | Intermediate for drug synthesis; potential enzyme inhibitors or receptor modulators |

| Biochemical Studies | Study of enzyme-substrate interactions; selective modifications of peptides/proteins |

| Comparative Studies | Investigation of biological activity and effects on metabolic pathways |

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its role as a protecting group in chemical syntheses. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, molecular weights, and applications:

Physicochemical and Functional Comparisons

Steric and Electronic Effects

- Target Compound vs. 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: The methyl group in the target compound increases steric hindrance, reducing nucleophilic deprotection rates compared to the non-methylated analog .

- Chlorinated Analog (CAS 136290-47-6) : The electron-withdrawing chloro group lowers the pKa of the benzoic acid (≈2.8 vs. ≈4.2 for the target compound), enhancing solubility in basic conditions .

Biological Activity

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, often abbreviated as Boc-MAMB, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Composition

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- IUPAC Name : 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

- CAS Number : 210963-04-5

The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its stability during synthetic processes. The Boc group protects the amine from unwanted reactions, making it a valuable intermediate in organic synthesis .

Biochemical Interactions

This compound is primarily used as an intermediate in the synthesis of various biologically active compounds. It has been shown to interact with several enzymes and proteins involved in metabolic pathways.

Enzyme Interaction

Research indicates that Boc-MAMB can modulate enzyme activities, particularly those involved in inflammatory responses. For instance, derivatives of this compound have been synthesized as EP2 antagonists, which selectively inhibit prostaglandin E2 signaling pathways critical for inflammation and pain .

Cellular Effects

The biological activity of Boc-MAMB extends to its effects on cellular processes:

- Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis. Its derivatives have been studied for their potential to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes .

- Gene Expression : Studies have demonstrated that Boc-MAMB can alter gene expression profiles related to metabolic disorders and cancer progression. This modulation is primarily through its interaction with transcription factors and other regulatory proteins .

Case Studies

Several studies have highlighted the therapeutic potential of compounds derived from this compound:

- Cancer Research : In a study focusing on acute myeloid leukemia (AML), derivatives of Boc-MAMB were shown to enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms . The combination treatment led to significant improvements in patient outcomes.

- Diabetes Modulation : Another study explored the effects of Boc-MAMB derivatives on glucose metabolism. These compounds demonstrated potential in modulating insulin signaling pathways, indicating their usefulness in diabetes management .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Boc-MAMB | EP2 antagonist; modulates apoptosis | Cancer therapy; anti-inflammatory |

| MAMB | Similar activity; less selective | General anti-inflammatory |

| Other Derivatives | Varying degrees of enzyme inhibition | Diabetes management; cancer therapy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, and what are the critical intermediates?

- Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. First, the tert-butoxycarbonyl (Boc) group is introduced to the amine via Boc-anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent alkylation or reductive amination introduces the methylamino group. Finally, the benzoic acid moiety is either pre-functionalized or introduced via ester hydrolysis. Key intermediates include Boc-protected methylamine derivatives and ester precursors .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons) and methylamino substitution. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (LC-MS) confirms molecular weight. X-ray crystallography (e.g., monoclinic P21/c systems) resolves stereochemical ambiguities in solid-state structures .

Q. How does the Boc group influence the compound’s solubility and stability during synthesis?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability is pH-dependent: the Boc group is labile under acidic conditions (e.g., TFA), necessitating neutral pH during storage. Thermal decomposition occurs above 150°C, as observed in related Boc-protected analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the introduction of the methylamino group?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for better nucleophilicity) and temperature (0–25°C to minimize side reactions). Catalytic Pd/C or Raney Ni enhances reductive amination efficiency. Monitor progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines. Yields >80% are achievable with stoichiometric control of formaldehyde and NaBH₃CN .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Cross-validate using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. If deviations persist, assess sample purity via HPLC and confirm tautomerism or rotameric equilibria using variable-temperature NMR. For crystallographic mismatches, re-evaluate crystal packing effects .

Q. How can decomposition pathways during long-term storage be mitigated?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group. Pre-formulation studies with differential scanning calorimetry (DSC) identify optimal storage temperatures .

Q. What computational tools predict bioactivity or guide structural modifications for target binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with enzymes (e.g., proteases) or receptors. Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with electron-withdrawing substituents on the benzoic acid ring for enhanced binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy?

- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate using positive controls (e.g., known inhibitors). Perform kinetic studies (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Cross-reference with crystallographic data to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.